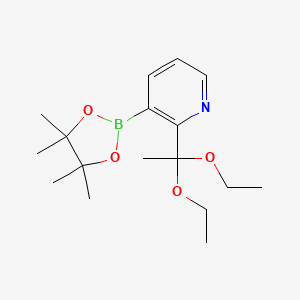

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

Systematic IUPAC Name and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for complex heterocyclic molecules containing multiple substituents. According to PubChem database records, the complete systematic name is 2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the molecular formula C₁₇H₂₈BNO₄. This nomenclature reflects the hierarchical naming system where the pyridine ring serves as the parent heterocycle, with substituents numbered according to their positions relative to the nitrogen atom in the ring structure.

The molecular formula analysis reveals several critical structural features that define the compound's chemical identity. The presence of seventeen carbon atoms, twenty-eight hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms indicates a substantial organic molecule with multiple functional domains. The carbon count includes six carbons from the pyridine ring, six carbons from the diethoxyethyl substituent, and six carbons from the tetramethyl-dioxaborolane moiety, totaling seventeen carbons as confirmed by the formula. The molecular weight is calculated at 321.2 grams per mole, positioning this compound within the range of medium-sized organic molecules suitable for various synthetic applications.

特性

IUPAC Name |

2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEVBICFPHEMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674686 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-12-0 | |

| Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Boronate Ester Intermediate

Starting Material:

The core precursor for the boronate ester fragment is typically 3-bromopyridine or 3-pyridylboronic acid derivatives . The synthesis often begins with the halogenation of pyridine at the 3-position, followed by a palladium-catalyzed borylation.

- Palladium-Catalyzed Borylation:

The most common approach involves the use of bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as PdCl2(dppf) and a base like potassium acetate.- Reaction Conditions:

- Solvent: Toluene

- Temperature: 100°C

- Duration: 3 hours

- Reaction Scheme:

$$

\text{3-Bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K}\text{OAc}]{\text{PdCl}2(\text{dppf})} \text{3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine}

$$ - Yield: Typically around 95% under optimized conditions.

- Reaction Conditions:

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Borylation | 3-Bromopyridine, Bis(pinacolato)diboron | PdCl2(dppf) | Toluene | 100°C | 3 hours | 95% |

Introduction of the 1,1-Diethoxyethyl Moiety:

The key challenge is attaching the 1,1-diethoxyethyl group to the 2-position of the pyridine ring. This is generally achieved through nucleophilic addition or substitution reactions involving suitable intermediates.

- Preparation of the 2-Substituted Intermediate:

- Synthesize or obtain a precursor such as 2-bromo-3-pyridylboronate or a related derivative.

- Conduct a nucleophilic substitution with an appropriate diethoxyethyl nucleophile, which can be generated via the reduction of corresponding aldehyde or ketone derivatives or through organometallic pathways.

- Reaction Conditions:

- Use of a Grignard reagent or organolithium reagent derived from diethoxyethyl precursors.

- Catalytic or thermal conditions to facilitate substitution at the 2-position.

Note:

Specific literature on this exact step is limited; however, analogous methods involve the use of organometallic reagents reacting with halogenated pyridine derivatives under inert atmospheres, followed by oxidation or further functionalization to install the diethoxyethyl group.

- The synthesis of similar compounds involves initial formation of a Grignard reagent from diethoxyethyl halides, followed by addition to the pyridine derivative with halogen at the 2-position, then purification.

Final Assembly and Purification

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from suitable solvents to enhance purity.

- Confirmed through NMR, IR, and mass spectrometry to verify the structure and purity.

Summary of the Preparation Method

| Step | Description | Reagents & Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Synthesis of pyridine boronate ester | 3-Bromopyridine, B2pin2, PdCl2(dppf), KOAc, toluene, 100°C | 95% yield |

| 2 | Introduction of diethoxyethyl group | Organometallic reaction (e.g., Grignard or organolithium), inert atmosphere | Variable, optimized per substrate |

| 3 | Purification | Chromatography, recrystallization | High purity confirmed by spectroscopy |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyethyl group.

Reduction: Reduction reactions might target the pyridine ring or the dioxaborolane moiety.

Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with an oxidized side chain, while substitution could introduce new functional groups to the pyridine ring.

科学的研究の応用

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent. Its structural framework allows for modifications that can enhance biological activity. For instance, derivatives of pyridine and boron-containing compounds are known for their diverse pharmacological activities including anticancer and anti-inflammatory properties. Research indicates that compounds with similar dioxaborolane structures have shown promise in inhibiting specific enzymes associated with cancer progression .

Case Study: Anticancer Activity

A study published in Pharmaceuticals highlighted the synthesis of pyridine derivatives that exhibited significant anticancer activity. The incorporation of boron into these structures has been linked to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells . The ability to modify the diethoxyethyl group further enhances the compound's bioavailability and therapeutic index.

Materials Science Applications

Polymeric Materials

The unique properties of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for use in the development of advanced materials. Its ability to form stable complexes with various substrates allows it to be utilized in creating polymers with enhanced mechanical and thermal properties. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance in applications such as coatings and adhesives .

Case Study: Polymer Blends

Research conducted on polymer blends incorporating boron-containing compounds demonstrated improvements in thermal stability and mechanical strength. These findings suggest that the compound can be used to develop high-performance materials suitable for demanding applications in industries such as aerospace and automotive .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural characteristics also lend themselves to applications in agricultural chemistry. Boron-containing compounds are known for their fungicidal and insecticidal properties. The synthesis of derivatives based on 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Case Study: Fungicidal Activity

A recent study evaluated the fungicidal activity of boron-containing pyridine derivatives against common agricultural pathogens. The results indicated a significant reduction in fungal growth when treated with these compounds compared to traditional fungicides. This suggests potential for developing safer alternatives that could reduce chemical residues in food products .

作用機序

The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, it acts as a reactant that facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved would include the catalytic cycle of the cross-coupling reaction, where the compound interacts with a palladium catalyst and an organoboron reagent.

類似化合物との比較

Structural Comparisons

Table 1: Structural Features of Key Pyridine-Based Boronic Esters

Suzuki-Miyaura Cross-Coupling

- Target Compound: The meta-positioned boronic ester facilitates coupling with aryl/heteroaryl halides, producing biaryl structures.

- 3,5-Bis(dioxaborolan-2-yl)pyridine : Enables sequential cross-couplings for dendritic or polymeric architectures, though steric hindrance at C3 and C5 may reduce efficiency .

Pharmaceutical Intermediates

- The target compound is a precursor to kinase inhibitors, leveraging its boronic ester for late-stage functionalization .

- 2-Chloro-3-(dioxaborolan-2-yl)pyridine is used in antiviral drug synthesis, where the Cl group is replaced via nucleophilic substitution .

Sensing and Materials

- The target compound’s diethoxyethyl group could stabilize fluorescent probes in aqueous media .

- Trimethyl(3-(dioxaborolan-2-yl)phenyl)silane () demonstrates utility in silicon-based materials, contrasting with the target compound’s organic focus .

生物活性

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073355-12-0) is a compound of interest due to its potential biological activities. The structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.

The compound has the following chemical characteristics:

- Molecular Formula : C17H28BNO4

- Molecular Weight : 321.23 g/mol

- Structural Features : The presence of a diethoxyethyl group and a tetramethyl dioxaborolane enhances its solubility and stability.

Biological Activity Overview

Research indicates that compounds containing both pyridine and boron functionalities exhibit diverse biological activities. The specific activities of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been explored in several studies.

Anticancer Activity

Recent studies suggest that similar compounds with dioxaborolane moieties demonstrate anticancer properties. For instance:

- Mechanism : It is hypothesized that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

- Case Study : In vitro studies on related pyridine-boron compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) .

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities:

- Activity Spectrum : Preliminary tests indicate that the compound may exhibit antibacterial effects against Gram-positive bacteria. Further research is needed to quantify this activity and elucidate the mechanism .

Enzyme Inhibition

Compounds similar to 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been shown to inhibit certain enzymes:

- Target Enzymes : Potential inhibition of phospholipase D has been suggested based on structure-activity relationship studies .

Synthesis Methods

The synthesis of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through various methods:

- Borylation Reactions : Utilizing boronic acids in the presence of catalysts to introduce the dioxaborolane moiety.

- Alkylation Steps : The diethoxyethyl group can be introduced via alkylation reactions under controlled conditions.

Data Tables

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer: The synthesis typically involves palladium-catalyzed borylation reactions. For example:

- Step 1: Start with a halogenated pyridine precursor (e.g., 3-bromo-2-(diethoxyethyl)pyridine).

- Step 2: React with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and inert atmosphere).

- Step 3: Purify via column chromatography or recrystallization to isolate the boronic ester product .

Q. Table 1: Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Solvent | THF or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 50–70% (typical for boronic esters) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., diethoxyethyl and boronic ester groups) .

- HRMS (High-Resolution Mass Spectrometry): Verify molecular weight (e.g., calculated vs. observed m/z) .

- Melting Point Analysis: Compare with literature values (if available) .

Note: Purity can be assessed via HPLC with UV detection (≥97% purity recommended for cross-coupling reactions) .

Q. What safety precautions are critical when handling this compound?

Answer:

- Storage: Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronic ester .

- Handling: Use PPE (gloves, goggles, lab coat) and avoid inhalation/contact with skin. Refer to safety codes:

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this boronic ester?

Answer:

- Variable Screening: Test different bases (K₂CO₃, CsF), solvents (DME, toluene), and Pd catalysts (PdCl₂(dtbpf)) to improve yield.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 1–2 hours at 120°C) while maintaining efficiency .

- Additives: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. Table 2: Example Optimization Results

| Condition | Yield Improvement |

|---|---|

| CsF instead of K₂CO₃ | +15% |

| Microwave irradiation | Time reduced by 75% |

| TBAB additive | +10% yield in aqueous systems |

Q. How does steric hindrance from the diethoxyethyl group affect cross-coupling reactivity?

Answer:

Q. What contradictions exist in reported spectral data for related pyridine-boronic esters, and how can they be resolved?

Answer:

Q. How can computational modeling (DFT) predict the reactivity of this compound in C–B bond activation?

Answer:

- Methodology:

- Calculate bond dissociation energies (BDEs) for the C–B bond using Gaussian09 with B3LYP/6-31G(d).

- Simulate transition states for oxidative addition with Pd(0) .

- Outcome: Predict regioselectivity in cross-coupling reactions and guide experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。